molecular formula C6H12O6 B12397584 D-Galactose-d2

D-Galactose-d2

Cat. No.: B12397584
M. Wt: 182.17 g/mol
InChI Key: GZCGUPFRVQAUEE-SDLJPKFNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-Galactose-d2 is a deuterium-labeled form of D-Galactose, a naturally occurring aldohexose and a C-4 epimer of glucose. This compound is widely used in scientific research due to its unique properties and interactions with specific cell receptors. D-Galactose is an abundant carbohydrate monomer found in nature, present in macroalgae, plants, and dairy wastes .

Preparation Methods

Synthetic Routes and Reaction Conditions

D-Galactose-d2 is synthesized by incorporating deuterium, a stable isotope of hydrogen, into the D-Galactose molecule. This process involves the replacement of hydrogen atoms with deuterium atoms. The synthetic route typically includes the use of deuterated reagents and solvents to achieve the desired isotopic labeling .

Industrial Production Methods

Industrial production of this compound involves microbial fermentation and enzyme-catalyzed conversion from galactose-rich biomass. The process includes innovative methods in the pretreatment and fermentation stages to enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

D-Galactose-d2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: D-Galactonic acid.

    Reduction: D-Galactitol.

    Substitution: Various glycosides.

Scientific Research Applications

D-Galactose-d2 has a wide range of applications in scientific research:

Mechanism of Action

D-Galactose-d2 exerts its effects by interacting with specific cell receptors, such as those on hepatocytes, macrophages, and certain cancer cells. The deuterium labeling allows for precise tracking and quantification in metabolic studies. The compound is taken up by cells through glucose transporters and undergoes phosphorylation, leading to various metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

D-Galactose-d2 is unique due to its deuterium labeling, which provides distinct advantages in research applications, such as enhanced stability and the ability to trace metabolic pathways with high precision .

Properties

Molecular Formula

C6H12O6

Molecular Weight

182.17 g/mol

IUPAC Name

(2R,3S,4S,5R)-6,6-dideuterio-2,3,4,5,6-pentahydroxyhexanal

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6-/m0/s1/i2D2

InChI Key

GZCGUPFRVQAUEE-SDLJPKFNSA-N

Isomeric SMILES

[2H]C([2H])([C@H]([C@@H]([C@@H]([C@H](C=O)O)O)O)O)O

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)O

Origin of Product

United States

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